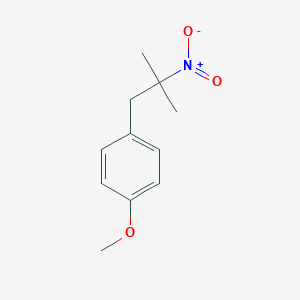
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl (S)-pipecolic acid ester and is commonly used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-6-oxopiperidine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, including acylation and alkylation reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Effets Biochimiques Et Physiologiques
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate has no known biochemical or physiological effects. However, it is important to note that this compound is not intended for human consumption and should only be used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl (2S)-6-oxopiperidine-2-carboxylate in lab experiments is its high purity and stability. It is also easy to handle and store. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of tert-butyl (2S)-6-oxopiperidine-2-carboxylate in scientific research. One potential application is in the development of new pharmaceuticals and natural products. It can also be used in the synthesis of chiral compounds for use in asymmetric synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Méthodes De Synthèse
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate can be synthesized using various methods, including the reaction of tert-butyl acetoacetate with pipecolic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Another method involves the reaction of tert-butyl bromoacetate with pipecolic acid in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate has been extensively used in scientific research, particularly in the field of organic chemistry. This compound is commonly used as a starting material for the synthesis of various organic compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Propriétés
Numéro CAS |
128524-48-1 |
|---|---|
Nom du produit |
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl (2S)-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
VBGWLMQABAJEAR-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CCCC(=O)N1 |
SMILES |
CC(C)(C)OC(=O)C1CCCC(=O)N1 |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCC(=O)N1 |
Synonymes |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



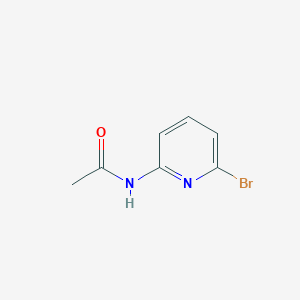
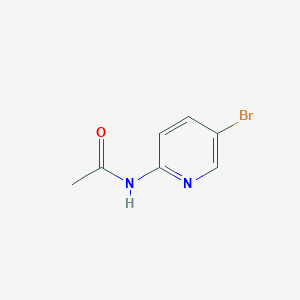


![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
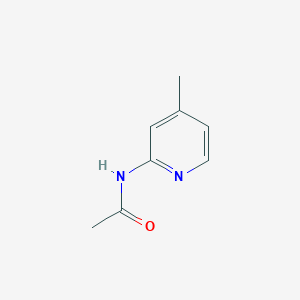
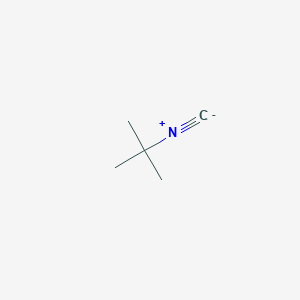
![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)


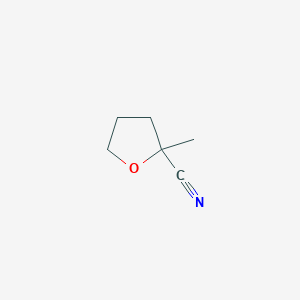
![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)

